

Application Notes and Protocols for Matrigel Invasion Assay with Foxy-5 Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. **Foxy-5**, a hexapeptide mimic of Wnt-5a, has emerged as a promising antimetastatic agent by activating non-canonical Wnt signaling, thereby inhibiting cancer cell motility and invasion.[1][2] This document provides detailed protocols for performing a Matrigel invasion assay to evaluate the inhibitory effect of **Foxy-5** on cancer cell invasion, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative effects of **Foxy-5** on the invasion of various cancer cell lines as determined by the Matrigel invasion assay.

Table 1: Effect of **Foxy-5** on Prostate Cancer Cell Invasion



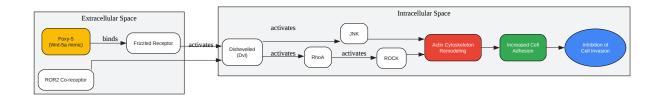
Cell Line	Foxy-5 Concentration (µM)	Incubation Time (hours)	Inhibition of Invasion (%)	Reference
DU145 (WNT5A- low)	100	24	40	[3][4]
PC3 (WNT5A- high)	100	24	No significant effect	[3][4]

Table 2: Effect of **Foxy-5** on Breast Cancer Metastasis (In Vivo)

Cell Line	Treatment	Effect on Metastasis	Reference
4T1	Foxy-5 (i.p. injections)	70-90% inhibition of lung and liver metastasis	[1][2]

Signaling Pathway

Foxy-5 mimics the action of Wnt-5a, a key ligand in the non-canonical Wnt signaling pathway. This pathway is distinct from the canonical, β -catenin-dependent pathway. The activation of the non-canonical pathway by **Foxy-5** leads to changes in cell adhesion and cytoskeletal dynamics, ultimately inhibiting cell migration and invasion.







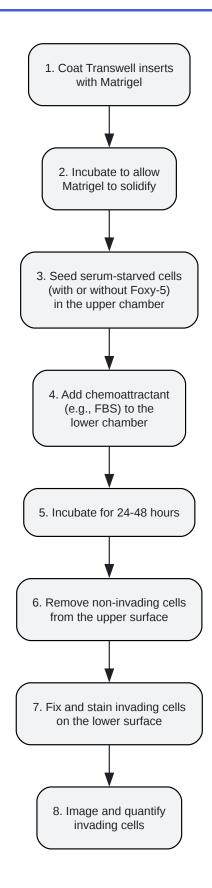
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Caption: Non-canonical Wnt signaling pathway activated by Foxy-5.

Experimental Workflow

The Matrigel invasion assay workflow involves several key steps, from the preparation of the Matrigel-coated inserts to the quantification of invading cells.





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Caption: Experimental workflow for the Matrigel invasion assay.



Experimental Protocols Materials

- Cell Lines: Cancer cell lines of interest (e.g., DU145, PC3, 4T1).
- Foxy-5: Lyophilized Foxy-5 peptide.
- Matrigel: Basement membrane matrix (growth factor reduced).
- Transwell Inserts: 8.0 μm pore size, for 24-well plates.
- Cell Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
- Serum-Free Medium: Basal medium without FBS.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Trypsin-EDTA: For cell detachment.
- Fixation Solution: 4% paraformaldehyde in PBS.
- Staining Solution: 0.5% Crystal Violet in 25% methanol.
- Cotton Swabs.
- · Inverted Microscope with a Camera.
- Image Analysis Software (e.g., ImageJ).

Protocol

- 1. Preparation of Matrigel-Coated Inserts
- Thaw Matrigel on ice overnight at 4°C.
- Chill pipette tips and a 24-well plate on ice.



- Dilute the thawed Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. Keep on ice.
- Carefully add 100 μL of the diluted Matrigel solution to the center of each Transwell insert.
- Incubate the plate at 37°C for at least 4 hours (or overnight) to allow the Matrigel to solidify.
- 2. Cell Preparation and Seeding
- Culture cells to 70-80% confluency.
- Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium.
- On the day of the assay, detach the cells using Trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.
- Prepare the Foxy-5 treatment solutions at the desired concentrations (e.g., 50 μM, 100 μM) in serum-free medium.
- In the upper chamber of the Matrigel-coated inserts, add 200 μL of the cell suspension. For the treatment groups, the cell suspension should contain the appropriate concentration of Foxy-5. Include a vehicle control (e.g., sterile water or PBS).
- In the lower chamber of the 24-well plate, add 500 μL of complete medium containing a chemoattractant (e.g., 10% FBS).
- 3. Incubation and Invasion
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours. The incubation time should be optimized for each cell line.
- 4. Staining and Quantification
- After incubation, carefully remove the medium from the upper chamber of the inserts.



- Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the upper surface of the membrane.
- Fix the invading cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 20 minutes at room temperature.
- Wash the inserts twice with PBS.
- Stain the cells by immersing the inserts in 0.5% Crystal Violet solution for 15 minutes at room temperature.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Using a microscope, capture images of the stained cells from at least five random fields per insert.
- Quantify the number of invaded cells per field using image analysis software. Calculate the average number of invaded cells for each condition.
- 5. Data Analysis
- Calculate the percentage of invasion inhibition for the Foxy-5 treated groups compared to the vehicle control using the following formula:
 - % Inhibition = [1 (Number of invaded cells in treated group / Number of invaded cells in control group)] x 100
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Conclusion

The Matrigel invasion assay is a robust method for evaluating the anti-invasive properties of **Foxy-5**. By following these detailed protocols, researchers can obtain reliable and quantifiable data on the efficacy of **Foxy-5** in inhibiting cancer cell invasion. The provided diagrams and data tables serve as a comprehensive resource for understanding the mechanism of action and experimental setup for studying this promising anti-metastatic agent.



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